Cytostatin

Descripción general

Descripción

Total Synthesis and Evaluation of Cytostatin

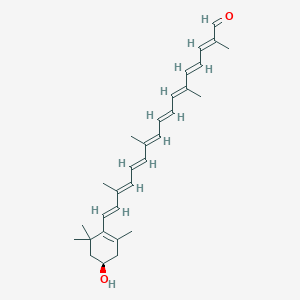

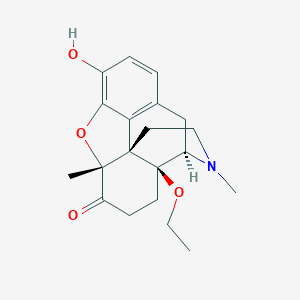

Synthesis Analysis Cytostatin, a member of the fostriecin family, has been synthesized through a convergent approach that involved a key epoxide-opening reaction. This method allowed for the joining of two stereotriad units and the late-stage stereoselective installation of a sensitive (Z,Z,E)-triene. The synthesis provided access to various stereoisomers of cytostatin, which helped confirm the relative and absolute stereochemistry of the natural product. The importance of the C10-methyl and C11-hydroxy groups for potent PP2A inhibition was demonstrated by the reduced activity of the cytostatin diastereomers .

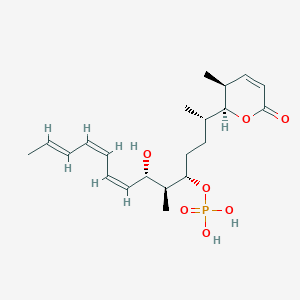

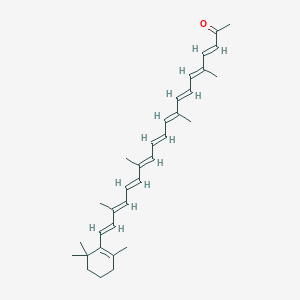

Molecular Structure Analysis The structure of cytostatin includes an alpha,beta-unsaturated lactone group, a phosphate, and a (Z,Z,E)-triene subunit, along with six stereocenters. The stereochemistry at C-4, C-5, C-9, and C-10 was established using the Evans syn-aldol reaction, while C-6 was introduced via Evans asymmetric alkylation. The stereocenter at C-11 was established by an asymmetric reduction. The (Z,Z,E)-triene was synthesized through a Stille coupling .

Chemical Reactions Analysis The synthesis of cytostatin involved several key reactions, including nucleophilic addition of a functionalized organolithium to an aldehyde to form the C8–C9 bond. The phosphate group was temporarily protected using a base-labile 9-fluorenylmethyl group, which was cleanly cleaved by triethylamine. The synthesis also featured a Stille coupling to create the (Z,Z,E)-triene .

Physical and Chemical Properties Analysis Cytostatin exhibits cytotoxic and antimetastatic activities, and it is a potent inhibitor of protein phosphatase 2A (PP2A). The alpha,beta-unsaturated lactone, the C-11-hydroxy group, and a fully deprotected phosphate moiety at C-9 are essential for PP2A-inhibitory activity. The triene moiety in the side chain can be replaced with other lipophilic residues with only a moderate decrease in biological activity. Cytostatin is highly selective, not inhibiting other phosphatases such as PP1, VHR, PTP1B, and CD45 .

Biological Evaluation and Case Studies

Case Study Inhibition of Cell Adhesion

Cytostatin was identified as an inhibitor of cell adhesion to components of the extracellular matrix (ECM). It inhibited the adhesion of B16 melanoma cells to laminin and collagen type IV but not to fibronectin. Cytostatin exhibited antimetastatic activity in mice and showed cytotoxic effects .

Case Study Impact on Collagen Synthesis

In an experimental setting, cytostatics, including cytostatin, were shown to impair collagen synthesis in intestinal anastomoses. The effects were more pronounced with intraperitoneal administration compared to intravenous, suggesting a higher risk for anastomotic integrity with the former method .

Case Study Confirmation of Stereostructure

The stereostructure of cytostatin was confirmed through fluorous mixture synthesis of four candidate stereoisomers. By comparing NMR, thin-layer chromatography, and optical rotation data, the correct stereostructure was identified, confirming the 4S,5S,6S,9S,10S,11S configuration .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthetic Approaches: Cytostatin, known for its cytotoxic and antimetastatic activities, has seen significant synthetic research efforts. A formal synthesis strategy involves creating the C8–C9 bond through the nucleophilic addition of a functionalized organolithium to an aldehyde (Salit et al., 2008).

- Total Synthesis and Structural Analysis: The total synthesis of cytostatin, an antitumor agent, has been achieved. This process involved key epoxide-opening reactions and stereoselective installation of sensitive trienes, providing insights into the structural elements crucial for cytostatin's biological activity (Boger et al., 2006).

Biological Activities and Mechanisms

- Inhibition of Cell Adhesion: Cytostatin inhibits cell adhesion to extracellular matrix components, particularly impacting melanoma cells. This activity is linked to its role as a selective inhibitor of protein phosphatase 2A (PP2A), influencing cell adhesion dynamics (Amemiya et al., 1994), (Kawada et al., 1999).

- Anti-metastatic and Apoptotic Effects: It exhibits antimetastatic activity and induces apoptosis, with key structural elements such as an alpha,beta-unsaturated lactone group and a phosphate being critical for its PP2A-inhibitory activity (Bialy & Waldmann, 2004).

Environmental Impact Studies

- Presence in the Environment: Cytostatic drugs, including cytostatin, are emerging as environmental contaminants due to their presence in surface waters and potential genotoxic effects. Understanding their environmental fate and impact, particularly through advanced analytical methods, is crucial (Kosjek & Heath, 2011).

Cytostatin Derivatives and Analogs

- Structural Analog Studies: Research on fostriecin, a structurally related compound to cytostatin, sheds light on the importance of specific structural features for PP2A inhibition, suggesting possibilities for developing highly selective inhibitors (Swingle et al., 2009).

Safety And Hazards

While specific safety and hazards related to cytostatin were not found in the available sources, it’s important to note that cytostatic agents like cytostatin are typically hazardous due to their inherent activity to inhibit cell growth or proliferation . Therefore, safe handling procedures are crucial when dealing with cytostatic drugs .

Propiedades

IUPAC Name |

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNNIEWMPIULRS-PZIWEVEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,5S,6S,7S,8Z,10Z,12E)-7-Hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

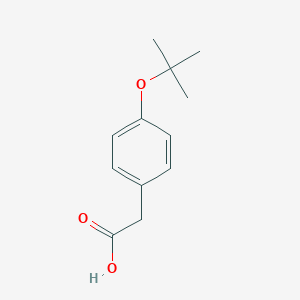

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)

![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)